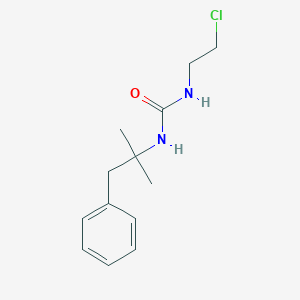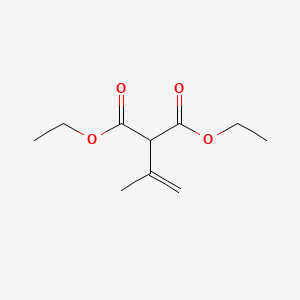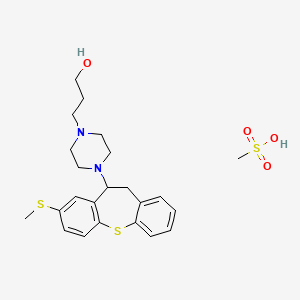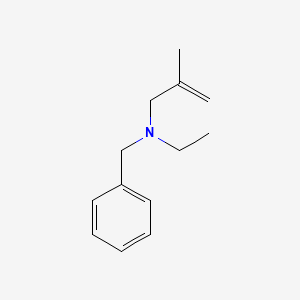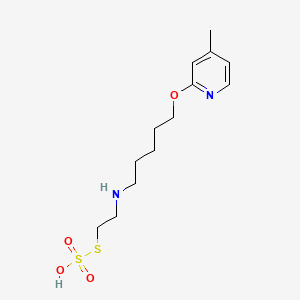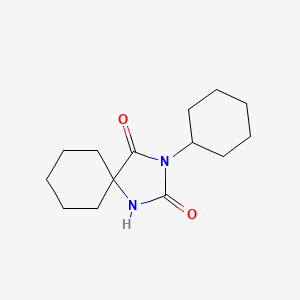
3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione is a chemical compound with the molecular formula C8H12N2O2. It is also known by several synonyms, including 5,5-pentamethylenehydantoin and cyclohexanespiro-5’-hydantoin . This compound is part of the hydantoin family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione typically involves the reaction of cyclohexanone with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired spiro compound . Another method involves the Strecker reaction of 4-phenylcyclohexan-1-one with sodium cyanide and methylamine hydrochloride in a mixture of DMSO and water .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the raw material . These methods are designed to be high-yield and cost-effective, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other spiro compounds.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: The compound is used in the production of polymers and other materials
Wirkmechanismus
The mechanism of action of 3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diazaspiro[4.5]decane-2,4-dione: A closely related compound with similar structural features.
7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione: Another similar compound with a benzene ring fused to the spiro structure.
8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione: A methylated derivative of the parent compound.
Uniqueness
3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
36027-81-3 |
|---|---|
Molekularformel |
C14H22N2O2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
3-cyclohexyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C14H22N2O2/c17-12-14(9-5-2-6-10-14)15-13(18)16(12)11-7-3-1-4-8-11/h11H,1-10H2,(H,15,18) |
InChI-Schlüssel |
OVFIJWRVBBDTSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C(=O)C3(CCCCC3)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


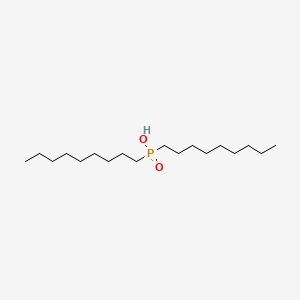
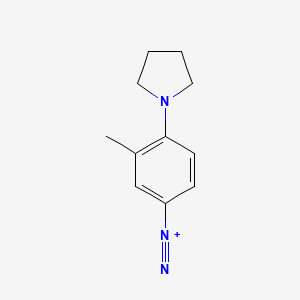
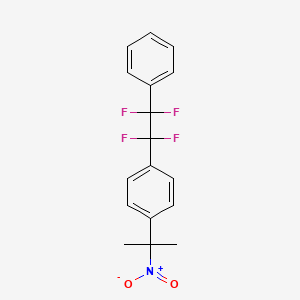
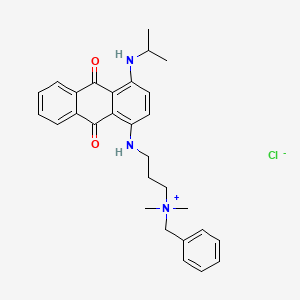
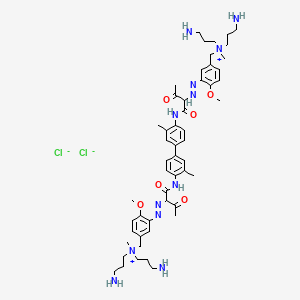
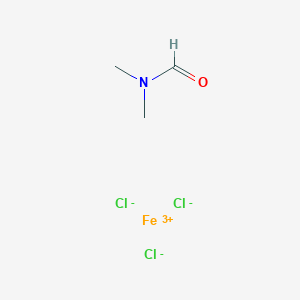
![2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate](/img/structure/B14674777.png)
![3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride](/img/structure/B14674780.png)
